{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid
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Overview
Description
Chemical Reactions Analysis
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid can be compared with other similar compounds, such as:
5-Bromo derivatives of indole phytoalexins: These compounds have similar bromine and sulfur-containing structures but differ in their core structures and biological activities.
1,4-Disubstituted piperidines: These compounds have similar piperidine rings but differ in their substituents and pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in proteomics research .
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c12-9-1-2-11(18-9)19(16,17)13-5-3-8(4-6-13)7-10(14)15/h1-2,8H,3-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUFRCDMIWICGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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